Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate
Description
Historical Context and Development of Imidazo[1,2-a]pyridine Derivatives
The development of imidazo[1,2-a]pyridine derivatives traces back to fundamental discoveries in heterocyclic chemistry during the mid-20th century. The imidazo[1,2-a]pyridine scaffold emerged as one of the most important fused bicyclic 5-6 heterocycles, earning recognition as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. This recognition stemmed from early observations that compounds containing this structural motif exhibited diverse biological activities, prompting systematic investigations into their synthesis and pharmacological properties.
Historical research efforts focused initially on understanding the basic reactivity patterns of the imidazo[1,2-a]pyridine system. Early synthetic approaches primarily relied on condensation reactions between α-haloketones and 2-aminopyridines, establishing the foundational methodology for accessing these heterocyclic systems. The development of these initial synthetic protocols laid the groundwork for more sophisticated approaches that would emerge in subsequent decades.
The evolution of synthetic methodologies for imidazo[1,2-a]pyridine derivatives has been marked by continuous innovation and refinement. Researchers have persistently explored innovative strategies to synthesize derivatives of imidazo[1,2-a]pyridine, specifically aiming to introduce a variety of substituents at the 2 and 3 positions of these frameworks. This quest has led to the development of numerous synthetic techniques tailored for crafting this molecular architecture, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination approaches.
The pharmaceutical significance of imidazo[1,2-a]pyridines became increasingly apparent through the development of clinically important compounds. Notable examples include Zolpidem, a widely used hypnotic agent, and Olprinone, demonstrating the therapeutic potential inherent in this scaffold. These clinical successes validated the continued investment in research and development of imidazo[1,2-a]pyridine derivatives, establishing a robust foundation for ongoing investigations.
Nomenclature and Classification in Heterocyclic Chemistry
The systematic nomenclature of this compound follows established principles of heterocyclic chemistry as defined by International Union of Pure and Applied Chemistry guidelines. The nomenclature system for heterocyclic compounds employs the Hantzsch-Widman method, which combines appropriate prefixes denoting the type and position of heteroatoms present in the ring with suffixes that determine both ring size and degree of unsaturation.
In the case of imidazo[1,2-a]pyridine systems, the nomenclature reflects the fusion of two distinct heterocyclic units. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is fused to a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom. The specific designation [1,2-a] indicates the pattern of fusion between these rings, where the imidazole ring is attached to the pyridine ring at positions 1 and 2 of the pyridine and position a of the imidazole.
The complete systematic name for the target compound incorporates several key elements. The base name "imidazo[1,2-a]pyridine" establishes the core heterocyclic framework. The numerical prefixes "3,6-dimethyl" specify the positions and nature of methyl substituents on the fused ring system. The "2-carboxylate" designation indicates the presence of a carboxylate functional group at position 2, while the "ethyl" prefix specifies the ester alkyl group.
Classification within the broader context of heterocyclic chemistry places this compound among nitrogen-containing polycyclic aromatic compounds. Specifically, it belongs to the class of azaindolizines, representing compounds with a bridgehead nitrogen atom. This classification has important implications for understanding reactivity patterns, electronic properties, and potential biological activities associated with the compound.
| Classification Parameter | Designation |
|---|---|
| Heterocycle Type | Bicyclic fused system |
| Ring Sizes | 5-membered imidazole + 6-membered pyridine |
| Heteroatoms | Three nitrogen atoms |
| Aromatic Character | Fully aromatic system |
| Functional Groups | Ethyl ester, methyl substituents |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
Fundamental Chemical Properties of Imidazo[1,2-a]pyridine Scaffold
The fundamental chemical properties of the imidazo[1,2-a]pyridine scaffold arise from its unique electronic structure and geometric characteristics. The fused heterocyclic system exhibits distinctive aromaticity patterns that influence both reactivity and stability. The presence of three nitrogen atoms within the bicyclic framework creates multiple sites for potential chemical interactions, including hydrogen bonding, metal coordination, and electrophilic attack.
Electronic properties of the imidazo[1,2-a]pyridine system are characterized by electron density distribution across the fused rings. The nitrogen atoms contribute lone pairs of electrons that can participate in various chemical interactions, while the aromatic π-system provides opportunities for π-π stacking interactions and other non-covalent interactions. These electronic characteristics directly influence the compound's behavior in chemical reactions and biological systems.
Crystallographic studies of imidazo[1,2-a]pyridine derivatives have revealed important structural features that contribute to their chemical properties. The fused ring system typically adopts a planar or near-planar conformation, facilitating optimal overlap of π-orbitals and maximizing aromatic stabilization. Substituent effects can influence this planarity, with bulky groups potentially introducing conformational constraints that affect overall molecular geometry.
Chemical reactivity of the imidazo[1,2-a]pyridine scaffold encompasses several important reaction pathways. The system can undergo electrophilic aromatic substitution reactions, typically favoring substitution at specific positions based on electronic density distribution. Additionally, the presence of nitrogen atoms enables participation in nucleophilic reactions, metal coordination chemistry, and hydrogen bonding interactions.
Solubility characteristics of imidazo[1,2-a]pyridine derivatives depend significantly on substitution patterns and functional group incorporation. The basic heterocyclic framework exhibits limited water solubility but demonstrates good solubility in organic solvents such as chloroform and methanol. The introduction of polar functional groups, such as carboxylate esters, can modify these solubility properties and influence bioavailability characteristics.
| Property Category | Characteristic | Influence Factor |
|---|---|---|
| Electronic Structure | Aromatic π-system | Nitrogen lone pairs |
| Geometric Configuration | Planar conformation | Ring fusion pattern |
| Reactivity Pattern | Electrophilic substitution | Electronic density distribution |
| Solubility Profile | Organic solvent soluble | Functional group polarity |
Significance in Heterocyclic Chemistry Research
The significance of imidazo[1,2-a]pyridine derivatives in contemporary heterocyclic chemistry research extends across multiple dimensions of scientific inquiry. These compounds serve as important model systems for understanding fundamental principles of heterocyclic reactivity, electronic structure, and molecular recognition. The scaffold's versatility in supporting diverse chemical transformations makes it an attractive target for developing new synthetic methodologies and exploring novel reaction mechanisms.
Research investigations have demonstrated the utility of imidazo[1,2-a]pyridine systems as platforms for exploring carbon-hydrogen functionalization strategies. Recent developments in the synthesis of imidazo[1,2-a]pyridines have emphasized approaches such as multicomponent reactions, tandem processes, rearrangement reactions, and transition-metal-catalyzed carbon-hydrogen activation. These methodological advances have expanded the synthetic accessibility of complex derivatives while providing insights into fundamental reactivity principles.
The scaffold's importance in medicinal chemistry research cannot be overstated. Comprehensive reviews of the literature reveal the paramount importance of imidazopyridines in pharmacology, underscored by their broad spectrum of biological activities. These compounds serve as valuable lead structures for drug discovery programs targeting diverse therapeutic areas, including cardiovascular diseases, central nervous system disorders, and infectious diseases.
Material science applications represent another significant area of research interest. The structural characteristics of imidazo[1,2-a]pyridine derivatives, including their planarity and electronic properties, make them useful in material science applications. These properties contribute to potential applications in organic electronics, fluorescent materials, and coordination chemistry.
Contemporary research efforts focus increasingly on sustainable synthetic approaches and green chemistry principles. Recent investigations have emphasized metal-free synthetic protocols that minimize environmental impact while maintaining synthetic efficiency. These developments reflect broader trends in heterocyclic chemistry toward more environmentally responsible research practices.
Overview of Structural Features and Chemical Importance
The structural features of this compound encompass several critical elements that determine its chemical behavior and potential applications. The fused bicyclic core provides a rigid, planar framework that serves as the foundation for all subsequent chemical interactions. This structural rigidity contributes to the compound's stability while maintaining sufficient electronic density for chemical reactivity.
Substitution patterns within the molecule significantly influence its overall properties and behavior. The methyl substituents at positions 3 and 6 provide steric bulk that can affect molecular recognition processes and chemical reactivity. These substituents also contribute to the compound's lipophilicity, potentially influencing its biological distribution and membrane permeability characteristics.
The ethyl carboxylate functional group at position 2 introduces important chemical versatility to the molecule. This ester functionality provides opportunities for further chemical modification through hydrolysis, transesterification, or amidation reactions. Additionally, the carboxylate group contributes polar character to the molecule, influencing its solubility properties and potential for hydrogen bonding interactions.
Conformational analysis of the compound reveals important insights into its three-dimensional structure. The fused ring system constrains the overall molecular geometry, while the ethyl ester group provides some conformational flexibility. The predicted density of 1.17±0.1 grams per cubic centimeter suggests a relatively compact molecular structure with efficient packing characteristics.
Chemical importance of this specific derivative extends beyond its individual properties to its role as a representative member of the imidazo[1,2-a]pyridine family. The compound serves as a valuable model system for understanding structure-activity relationships within this important class of heterocycles. Its structural features make it an attractive starting point for developing more complex derivatives with enhanced biological activities or novel chemical properties.
| Structural Feature | Chemical Significance | Property Influence |
|---|---|---|
| Fused bicyclic core | Aromatic stability | Planarity and rigidity |
| Methyl substituents | Steric effects | Lipophilicity enhancement |
| Ethyl carboxylate | Chemical versatility | Polarity modulation |
| Nitrogen positioning | Electronic properties | Hydrogen bonding capacity |
| Overall geometry | Molecular recognition | Biological activity potential |
Properties
IUPAC Name |
ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)14-7-8(2)5-6-10(14)13-11/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBNLPXYIXURNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a critical step for further functionalization.
Mechanistic Insight : Hydrolysis proceeds through nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by cleavage of the ester bond .
Amidation Reactions
The carboxylic acid derivative reacts with amines to form amides, a common strategy for generating bioactive derivatives.
Example : Coupling with 3-hydroxyazetidine using EDC/HOBt produced a potent antitubercular agent .
Alkylation and Functionalization
The nitrogen atoms in the imidazo[1,2-a]pyridine core participate in alkylation reactions.
Note : Alkylation typically targets the secondary amine in the fused ring system .
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing larger heterocyclic systems.
Key Pathway : Cyclization involves intramolecular nucleophilic attack followed by dehydration .
Transesterification
The ethyl ester group can be replaced with other alkoxy groups under acidic or basic conditions.
| Reaction Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Methanol, H₂SO₄, RT | Methanol | Methyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate | 85% | |
| K₂CO₃, DMF, 60°C | Propargyl alcohol | Propargyl ester derivatives | 70% |
Application : Transesterification enables tuning of solubility and pharmacokinetic properties .
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine core undergoes halogenation and nitration.
Limitation : Steric hindrance from methyl groups reduces reactivity at positions 3 and 6 .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine, including ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate, exhibit significant antimicrobial properties. Specifically, these compounds have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
- Mechanism of Action : The mechanism is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival. Structural modifications within the imidazo[1,2-a]pyridine scaffold have been linked to enhanced potency against Mycobacterium species .
Anti-Cancer Properties
This compound has also been investigated for its anti-cancer potential. Certain analogues within this class have been identified as inhibitors of tumor growth in various cancer cell lines.
- Case Study : A study highlighted the efficacy of modified imidazo[1,2-a]pyridines in inducing apoptosis in breast cancer cells through the activation of specific apoptotic pathways . The compounds demonstrated a significant reduction in cell viability at low micromolar concentrations.
Structure-Activity Relationship (SAR)
The exploration of the structure-activity relationship for this compound has revealed critical insights into how structural variations influence biological activity.
| Compound | Activity | MIC (μM) | Notes |
|---|---|---|---|
| This compound | Anti-TB | 0.03 - 5.0 | Effective against MDR-TB |
| 4-fluoro derivative | Anti-cancer | <0.01 | Induces apoptosis in breast cancer cells |
| Benzyl amide analogue | Anti-TB | ≤0.006 | Superior activity compared to existing drugs |
The data indicates that modifications such as halogen substitutions or the introduction of bulky groups can significantly enhance the compound's efficacy against targeted pathogens .
Pharmacokinetic Profiles
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have shown favorable pharmacokinetic properties with good bioavailability and half-life in animal models.
- Key Findings :
Future Directions and Research Opportunities
The ongoing research into this compound focuses on:
- Optimization of Analogues : Further structural modifications to improve potency and selectivity against specific targets.
- Combination Therapies : Investigating the synergistic effects when combined with existing anti-TB or anti-cancer agents.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The compound shares high structural similarity (>0.88) with other imidazopyridine carboxylates, as shown in Table 1. Key differences arise from substituent positions and functional groups, which influence physicochemical properties and reactivity.
Table 1: Structural Analogs and Similarity Scores
| CAS No. | Compound Name | Similarity Score | Key Substituents |
|---|---|---|---|
| 1400766-07-5 | Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate | 1.00 | 3-CH₃, 6-CH₃, 2-COOEt |
| 81438-53-1 | 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | 0.92 | 2-CH₃, 7-CH₃, 3-COOH |
| 88751-06-8 | 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 0.89 | 5-CH₃, 2-COOH |
| 478040-91-4 | Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | 0.85* | 3-Cl, 6-Cl, 2-COOEt |
| 859787-43-2 | Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | 0.82* | 5-CH₃, 6-Br, 8-Br, 2-COOEt |
Analogs :
- Ethyl 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 81438-51-9) : Prepared similarly but with regioselective methylation, yielding 95% purity .
- Ethyl 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate : Utilizes Suzuki cross-coupling for halogen introduction, achieving 71% yield .
- Chlorinated Derivatives : N-Chlorosuccinimide (NCS) in DMF selectively introduces chlorine at the 3-position .
Key Insight : Substituent position dictates reagent choice (e.g., NBS for bromination, NCS for chlorination) and reaction conditions (e.g., reflux vs. room temperature) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate (EDMIP) is a heterocyclic compound known for its diverse biological activities. This article explores its biochemical interactions, therapeutic potential, and mechanisms of action based on a review of recent literature and research findings.
Overview of this compound
EDMIP is characterized by a fused bicyclic structure that contributes to its reactivity and biological profile. It serves as a scaffold for the development of various derivatives with potential applications in medicinal chemistry and material science. The compound's unique structure allows it to engage in significant biochemical interactions, including enzyme inhibition and receptor binding.
The biological activity of EDMIP primarily involves its interaction with specific molecular targets. It can modulate enzyme activity and alter receptor signaling pathways, leading to various pharmacological effects. Notably, EDMIP has been studied for its potential to inhibit specific enzymes related to cancer and microbial infections .
Key Mechanisms Include:
- Enzyme Inhibition : EDMIP can bind to enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Interaction : The compound may alter signaling pathways by interacting with specific receptors, which can lead to therapeutic effects.
Antimicrobial Properties
Research indicates that EDMIP exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), demonstrating a minimum inhibitory concentration (MIC) of ≤1 μM for certain derivatives . This suggests its potential as an anti-tuberculosis agent.
Anticancer Activity
EDMIP derivatives have shown promising anticancer properties. In vitro studies have reported cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. For instance, compounds derived from EDMIP were evaluated for their ability to induce apoptosis in cancer cells through specific molecular pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that EDMIP could reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activities of EDMIP and its derivatives:
- Antituberculosis Activity :
- Cytotoxicity Against Cancer Cells :
- Exploratory Toxicology Studies :
Comparative Analysis
To understand the relative efficacy of EDMIP compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Toxicity Profile |
|---|---|---|---|
| This compound | ≤1 μM against Mtb | <10 μM in A-431 cells | No significant toxicity |
| Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate | 65 μM against Mtb | >50 μM | Moderate toxicity observed |
| 2-Ethyl-6-chloroimidazo[1,2-a]pyridine | Not reported | <20 μM | Low toxicity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
